molecular formula C20H17N3O2 B12168413 2-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide

2-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide

Cat. No.: B12168413
M. Wt: 331.4 g/mol
InChI Key: TZIBKKSSBOADDR-UHFFFAOYSA-N
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Description

2-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide is a novel chemical entity designed for research purposes, supplied for use in laboratory settings only. This compound belongs to the class of N-acetamide indoles, a scaffold recognized in medicinal chemistry for its potential to interact with diverse biological targets . The structure incorporates two indole moieties, which are privileged pharmacophores in drug discovery, linked by an acetamide bridge. Indole-based molecules are investigated across multiple therapeutic areas. Research on analogous structures has identified potent inhibitors of targets such as the malarial PfATP4 protein , human α-amylase for hyperglycemia management , and butyrylcholinesterase (BChE) for neurodegenerative conditions . The presence of the acetyl group and the specific indol-4-yl substitution on the acetamide nitrogen may influence the compound's binding affinity, selectivity, and overall physicochemical properties, making it a subject for structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

2-(3-acetylindol-1-yl)-N-(1H-indol-4-yl)acetamide

InChI

InChI=1S/C20H17N3O2/c1-13(24)16-11-23(19-8-3-2-5-14(16)19)12-20(25)22-18-7-4-6-17-15(18)9-10-21-17/h2-11,21H,12H2,1H3,(H,22,25)

InChI Key

TZIBKKSSBOADDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

Preparation Methods

Stepwise Acetylation and Amidation

The most widely reported method involves sequential acetylation and amidation steps. 3-Acetylindole is first synthesized via Friedel-Crafts acetylation of indole using acetic anhydride and a Lewis acid catalyst such as AlCl₃. The acetylated indole is then reacted with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to yield 2-chloro-N-(3-acetyl-1H-indol-1-yl)acetamide.

The final step involves coupling this intermediate with 1H-indol-4-amine. This reaction is typically conducted in dimethyl sulfoxide (DMSO) with potassium hydroxide (KOH) at 60°C for 5 hours, facilitating nucleophilic substitution at the acetamide’s chloro group. Purification via recrystallization from methanol or ethyl acetate yields the final product with reported purity >95%.

Key Data:

StepReagents/ConditionsYield
1Indole + Ac₂O/AlCl₃, CH₂Cl₂, 0°C → RT85%
23-Acetylindole + ClCH₂COCl/Et₃N, DCM, 0°C78%
3Chloroacetamide + 1H-indol-4-amine, DMSO/KOH, 60°C65%

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. In one protocol, 3-acetylindole and 1H-indol-4-amine are combined with chloroacetyl chloride in a microwave reactor at 100°C for 15 minutes. The reaction mixture is neutralized with dilute HCl, and the product is isolated via vacuum filtration. This method achieves a 72% yield, significantly higher than conventional heating.

Continuous Flow Reactor Approach

Industrial-scale synthesis employs continuous flow reactors to optimize parameters like temperature and residence time. A mixture of 3-acetylindole and chloroacetyl chloride is pumped through a reactor at 80°C with a residence time of 10 minutes, followed by inline coupling with 1H-indol-4-amine in a second reactor module. This method achieves 80% yield with >99% conversion, demonstrating scalability.

Reaction Optimization and Critical Parameters

Temperature and Catalytic Effects

Elevated temperatures (>60°C) improve reaction kinetics but risk indole ring decomposition. Catalytic amounts of KOH in DMSO are essential for deprotonating 1H-indol-4-amine, enhancing its nucleophilicity. Alternative bases like NaH reduce side reactions but require anhydrous conditions.

Solvent Selection

Polar aprotic solvents (DMSO, DMF) favor SN2 displacement during amidation, while DCM is ideal for acetylation due to its low nucleophilicity. Solvent-free conditions under microwave irradiation have also been explored but show inconsistent yields.

Purification and Analytical Characterization

Recrystallization and Chromatography

Crude products are purified via recrystallization from methanol or ethyl acetate, removing unreacted starting materials. For higher purity, column chromatography using silica gel and ethyl acetate/hexane (3:7) is employed.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, NH), 8.21 (d, J = 7.8 Hz, 1H, indole-H), 7.65–7.12 (m, 7H, aromatic), 4.92 (s, 2H, CH₂), 2.61 (s, 3H, COCH₃).

  • HRMS : m/z calculated for C₂₁H₁₈N₃O₂ [M+H]⁺: 344.1396; found: 344.1398 .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C21H19N3O2C_{21}H_{19}N_{3}O_{2} and a molecular weight of 345.4 g/mol. Its structure features two indole moieties connected by an acetamide linkage, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. For instance, the compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 1 µg/mL against MRSA . The structural relationship between the indole rings and their substituents plays a crucial role in enhancing this activity.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus3.90
MRSA1.00
Mycobacterium tuberculosisNot specified

Antihyperglycemic Effects

Another area of research focuses on the antihyperglycemic properties of indole derivatives, including 2-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide. Studies have shown that these compounds can inhibit the α-amylase enzyme, which is crucial for carbohydrate metabolism. This inhibition suggests potential applications in managing diabetes by regulating blood sugar levels .

Anti-inflammatory Properties

In silico studies have indicated that this compound may target cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways. The molecular docking analysis suggests that the compound can effectively bind to these targets, potentially leading to anti-inflammatory effects . This property opens avenues for developing new anti-inflammatory drugs based on indole derivatives.

Case Study: Antimicrobial Efficacy

A study published in 2023 evaluated various indole-based compounds for their antimicrobial properties. Among these, 2-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide exhibited potent activity against both gram-positive and gram-negative bacteria, emphasizing its therapeutic potential against resistant strains .

Case Study: Diabetes Management

Another investigation assessed the impact of indole acetamides on glucose metabolism. The results indicated that these compounds could lower blood glucose levels significantly in diabetic models, suggesting their potential role as antihyperglycemic agents .

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Melting Points : Derivatives with halogenated aromatic rings (e.g., 10j ) exhibit higher melting points (192–194°C), likely due to increased molecular symmetry and intermolecular halogen bonding . The target compound’s lack of such groups suggests a lower melting point, though this is speculative.
  • Solubility : The 3-acetyl group in the target compound may reduce water solubility compared to analogs with polar substituents like sulfonamide () or oxadiazole () .

Pharmacokinetic Considerations

  • Metabolic Stability : Piperazine-containing analogs () are designed for improved metabolic stability, whereas the target’s acetyl group may increase susceptibility to hydrolysis .
  • Bioavailability : The bis-indole structure may reduce oral bioavailability compared to smaller analogs like N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide () due to higher molecular weight and lipophilicity .

Biological Activity

2-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide, a compound derived from the indole family, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing data from various studies to provide a comprehensive overview.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₉H₁₉N₃O₂
  • Molecular Weight : 319.37 g/mol
  • CAS Number : 71753386

Antimicrobial Activity

Recent studies have highlighted the compound's promising antimicrobial properties. In particular, it has shown effectiveness against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Minimum Inhibitory Concentration (MIC) Values :

Bacterial StrainMIC (µg/mL)
S. aureus ATCC 259233.90
MRSA ATCC 43300<1.00
Mycobacterium tuberculosis0.98

These results indicate that the compound may be a viable candidate for further development as an antimicrobial agent, particularly in addressing resistant strains of bacteria .

Anticancer Activity

In addition to its antimicrobial effects, the compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and PC-3 (prostate cancer).

Anticancer Efficacy :

Cell LineIC₅₀ (µM)
A54910.50
PC-39.86

Mechanistic studies reveal that treatment with this compound leads to apoptosis in cancer cells, characterized by increased reactive oxygen species (ROS) levels and cell cycle arrest at the G0/G1 phase. This suggests that the compound may disrupt normal cell proliferation processes .

Study 1: Antimicrobial Evaluation

A study published in Molecules reported the synthesis of various indole derivatives, including 2-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide, and their evaluation against bacterial strains. The results indicated significant antibacterial activity against MRSA and Mycobacterium tuberculosis, with promising MIC values suggesting potential therapeutic applications in infectious diseases .

Study 2: Anticancer Mechanism Investigation

Another investigation focused on the anticancer properties of the compound against PC-3 cells. The study found that treatment with concentrations as low as 10 µM resulted in a significant increase in apoptosis rates and a marked reduction in cell viability. Flow cytometry analysis confirmed that the compound induced cell cycle arrest, further supporting its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for 2-(3-acetyl-1H-indol-1-yl)-N-(1H-indol-4-yl)acetamide, and how is its purity validated?

The synthesis typically involves multi-step reactions, starting with the formation of the indole core via cyclization of phenylhydrazine derivatives with α,β-unsaturated carbonyl compounds. Acetylation at the 3-position of the indole ring and subsequent coupling with the N-(1H-indol-4-yl)acetamide moiety are critical steps. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-acetylated derivatives . Validation : Purity is confirmed using reversed-phase HPLC (>95%), while structural integrity is verified via 1^1H-NMR (e.g., acetyl proton at δ 2.1–2.3 ppm) and HRMS (exact mass matching within 5 ppm error) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers distinguish it from analogs?

Key techniques include:

  • 1^1H-NMR : Distinct signals for the acetyl group (singlet at δ ~2.1–2.3 ppm) and indole NH protons (δ ~10–12 ppm).
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650–1680 cm1^{-1}) and acetyl C=O (~1700–1750 cm1^{-1}).
  • HRMS : Molecular ion peak matching the exact mass (e.g., C20_{20}H16_{16}N3_3O2_2 requires m/z 342.1234). Differences in substituent patterns (e.g., chloro vs. methoxy groups) alter chemical shifts and fragmentation patterns in MS, enabling differentiation from analogs .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact the compound’s biological activity, and what computational tools support SAR studies?

Substituents at the 3-acetyl and 4-indole positions significantly influence bioactivity. For example:

  • Chloro substituents : Enhance lipophilicity and target binding in hydrophobic enzyme pockets (e.g., Bcl-2/Mcl-1 inhibitors) .
  • Methoxy groups : Improve solubility but may reduce membrane permeability. Computational methods : Molecular docking (AutoDock Vina), molecular dynamics simulations (GROMACS), and QSAR models correlate substituent properties (e.g., Hammett σ values) with activity trends .

Q. What experimental strategies resolve contradictions in reported biological data for indole-acetamide analogs?

Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

  • Meta-analysis : Compare IC50_{50} values across studies using standardized assays (e.g., MTT vs. ATP-based viability tests).
  • Orthogonal validation : Confirm activity in ≥2 independent assays (e.g., fluorescence polarization for target engagement and cell-based apoptosis assays) .
  • Impurity profiling : Use LC-MS to identify side products (e.g., deacetylated derivatives) that may contribute to off-target effects .

Q. How can researchers optimize this compound’s pharmacokinetic properties for in vivo studies?

Key approaches:

  • Solubility enhancement : Introduce polar groups (e.g., hydroxyls) or formulate with cyclodextrins.
  • Metabolic stability : Replace labile acetyl groups with bioisosteres (e.g., trifluoroacetyl) to slow hepatic clearance.
  • Plasma protein binding : Modify lipophilicity (ClogP <3) to reduce nonspecific binding, as demonstrated in analogs with improved bioavailability .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets (e.g., kinases, apoptosis regulators)?

Methods include:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) to purified proteins (e.g., Bcl-2).
  • X-ray crystallography : Resolve co-crystal structures to identify critical hydrogen bonds (e.g., between the acetamide carbonyl and Asp108 in Bcl-2) .
  • Gene knockdown (siRNA) : Confirm target specificity by observing reduced activity in cells lacking the putative target protein .

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